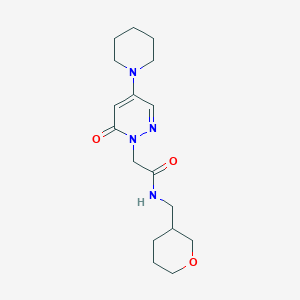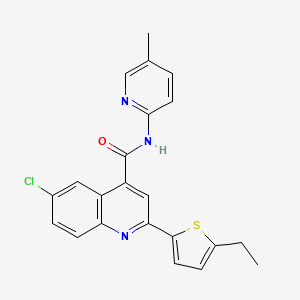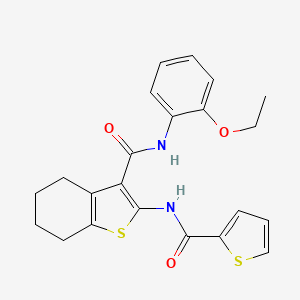![molecular formula C18H23N7O2 B6031962 N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6031962.png)
N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinyl group, a piperidinyl group, and an oxadiazolo-pyrazine core
Métodos De Preparación
The synthesis of N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Oxadiazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors to form the oxadiazolo-pyrazine ring system.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Pyridinyl Group: The pyridinyl group is incorporated via coupling reactions, such as Suzuki or Stille coupling, using pyridine derivatives.
Addition of the Methoxypropyl Group: The final step involves the alkylation of the compound with 3-methoxypropyl halides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these interactions .
Comparación Con Compuestos Similares
N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and are also investigated for their anti-tubercular activity.
N-(pyridin-2-yl)amides: These compounds have a pyridinyl group and are synthesized under different reaction conditions.
Substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates: These compounds are synthesized using environmentally friendly techniques and have diverse applications.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-26-12-6-10-20-17-18(22-16-15(21-17)23-27-24-16)25-11-5-3-8-14(25)13-7-2-4-9-19-13/h2,4,7,9,14H,3,5-6,8,10-12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZREKHRXRBNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=NON=C2N=C1N3CCCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)-5-oxopentanoic acid](/img/structure/B6031893.png)
![N-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6031899.png)


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)

![7-(cyclobutylmethyl)-2-[(2,4-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031938.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6031940.png)
![4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride](/img/structure/B6031941.png)

![4-fluoro-N-[[1-[3-(pyrazol-1-ylmethyl)benzoyl]piperidin-3-yl]methyl]benzamide](/img/structure/B6031945.png)
![3-({[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6031949.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B6031961.png)
